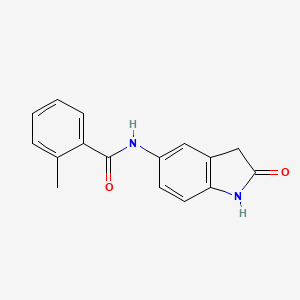
2-methyl-N-(2-oxoindolin-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-(2-oxoindolin-5-yl)benzamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
準備方法
The synthesis of 2-methyl-N-(2-oxoindolin-5-yl)benzamide typically involves the reaction of 2-methylbenzoyl chloride with 2-oxoindoline-5-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
化学反応の分析
2-methyl-N-(2-oxoindolin-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
作用機序
The mechanism of action of 2-methyl-N-(2-oxoindolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. It has been found to induce apoptosis in cancer cells by activating caspase-3, a key enzyme in the apoptotic pathway . The compound also interacts with various proteins involved in cell cycle regulation and apoptosis, such as BAX, Bcl-2, and p53 .
類似化合物との比較
2-methyl-N-(2-oxoindolin-5-yl)benzamide can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
2-oxoindoline-based acetohydrazides: These compounds also exhibit significant cytotoxicity against cancer cell lines.
生物活性
2-Methyl-N-(2-oxoindolin-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores the compound's biological activity, focusing on its interactions with various biological targets, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a benzamide moiety linked to a 2-oxoindoline , which is known for its versatility in chemical interactions. The indoline structure is particularly noteworthy for its potential to engage with various biological receptors and enzymes, leading to diverse pharmacological effects.
1. Cytotoxicity and Anticancer Potential
Research indicates that this compound exhibits notable cytotoxicity against several human cancer cell lines. The mechanisms of action are believed to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Gene Expression Modulation : It could influence the expression of genes related to cell survival and apoptosis.
- Direct Binding : The compound may bind directly to biomolecules, disrupting their normal functions.
A comparative analysis of similar compounds highlights the unique activity profile of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Oxoindoline-based acetohydrazides | Contains an oxoindoline core | Anticancer properties with notable cytotoxicity |
| Indole-3-acetic acid | Plant hormone | Diverse biological activities including growth regulation |
| Indole-2-carboxylates | Indole derivatives | Antiviral and antimicrobial activities |
2. Interaction with Biological Targets
Studies have shown that this compound binds with high affinity to multiple receptors, influencing cellular pathways associated with cancer progression and other diseases. The binding interactions are critical for understanding the therapeutic potential of the compound.
Case Studies
- Cytotoxic Evaluation : In vitro studies demonstrated that this compound exhibits significant cytotoxic effects on various human cancer cell lines, including colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23). These studies often utilize assays like the SRB assay to quantify cell viability and proliferation rates.
- Mechanistic Insights : Investigations into the mechanisms of action revealed that compounds based on the indoline structure can induce apoptosis in cancer cells through caspase activation pathways. For instance, certain derivatives were found to be three to five times more cytotoxic than established anticancer agents like PAC-1.
- In Silico Studies : Molecular docking studies have predicted favorable binding interactions between this compound and targets such as tyrosine kinases, suggesting a multi-targeted approach in its anticancer activity.
特性
IUPAC Name |
2-methyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-10-4-2-3-5-13(10)16(20)17-12-6-7-14-11(8-12)9-15(19)18-14/h2-8H,9H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRHFNGIQJNWON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














